

# solubility of 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine in different solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine

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An In-Depth Technical Guide to the Solubility of **5-(2-(Dimethylamino)ethoxy)pyridin-2-amine**

**Authored by: A Senior Application Scientist**

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **5-(2-(Dimethylamino)ethoxy)pyridin-2-amine**. As a molecule of interest in pharmaceutical research and development, a thorough understanding of its solubility in various solvent systems is critical for formulation, bioavailability, and overall drug efficacy. This document synthesizes predictive analysis based on physicochemical properties with established experimental protocols for solubility determination. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.

## Introduction: The Critical Role of Solubility

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage failures. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure, dictates the bioavailability of orally administered drugs and influences the feasibility of parenteral formulations.<sup>[1][2]</sup>

**5-(2-(Dimethylamino)ethoxy)pyridin-2-amine** is a pyridine derivative with functional groups that suggest a nuanced solubility profile. This guide delves into its predicted behavior in a range of common laboratory solvents, provides a robust, self-validating protocol for experimental determination, and discusses the key factors that modulate its solubility.

## Physicochemical Profile and Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The principle of "like dissolves like" serves as a foundational concept; polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.

An analysis of the structural features of **5-(2-(Dimethylamino)ethoxy)pyridin-2-amine**—which includes a polar primary amine, a tertiary amine, an ether linkage, and an aromatic pyridine ring—allows for an informed prediction of its solubility.

Table 1: Physicochemical Properties of **5-(2-(Dimethylamino)ethoxy)pyridin-2-amine**

Property	Value	Implication on Solubility
Molecular Formula	C <sub>10</sub> H <sub>17</sub> N <sub>3</sub> O	-
Molecular Weight	195.26 g/mol	Moderate molecular weight, generally favorable for solubility.
LogP	0.4807	A low LogP value indicates a preference for hydrophilic (aqueous) environments over lipophilic (oily) ones, suggesting good aqueous solubility.[3]
Topological Polar Surface Area (TPSA)	51.38 Å <sup>2</sup>	A TPSA below 140 Å <sup>2</sup> is often correlated with good cell permeability. This value suggests a balance between polar and non-polar characteristics.[3]
Hydrogen Bond Donors	1	The primary amine group can donate a hydrogen bond, promoting interaction with protic solvents.[3]
Hydrogen Bond Acceptors	4	The nitrogen atoms and the ether oxygen can accept hydrogen bonds, enhancing solubility in polar solvents.[3]

Expert Analysis: The presence of multiple hydrogen bond acceptors and a donor, combined with a low LogP value, strongly predicts that **5-(2-(Dimethylamino)ethoxy)pyridin-2-amine** will exhibit favorable solubility in polar solvents, particularly polar protic solvents like water, ethanol, and methanol, due to the potential for strong hydrogen bonding interactions. Its solubility is expected to decrease in solvents of lower polarity. The tertiary amine and primary amine moieties are basic and will become protonated in acidic aqueous solutions, which is expected to dramatically increase solubility at lower pH.

# Gold Standard Protocol: Experimental Solubility Determination

While predictive models are invaluable, empirical data is the cornerstone of scientific integrity. The "shake-flask" method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[1][4] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved and undissolved compound.

## Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

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- To cite this document: BenchChem. [solubility of 5-(2-(Dimethylamino)ethoxy)pyridin-2-amine in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3177028#solubility-of-5-2-dimethylamino-ethoxy-pyridin-2-amine-in-different-solvents]

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